2-Ethyl-N-(4-fluorobenzyl)aniline
Description
2-Ethyl-N-(4-fluorobenzyl)aniline (CAS: 1021077-37-1) is a substituted aniline derivative featuring a 4-fluorobenzyl group attached to the nitrogen atom and an ethyl substituent at the 2-position of the aniline ring. Its molecular formula is C₁₅H₁₆FN, with a molecular weight of 229.31 g/mol. The compound is synthesized via reductive amination or alkylation methods, as exemplified by protocols involving Pd/NiO catalysts or imine condensation . It is commercially available with 97% purity and is utilized in pharmaceutical and materials research due to its structural versatility .
Properties
IUPAC Name |
2-ethyl-N-[(4-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN/c1-2-13-5-3-4-6-15(13)17-11-12-7-9-14(16)10-8-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVKMFZTNZQJMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-N-(4-fluorobenzyl)aniline typically involves the reaction of 2-ethyl aniline with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-(4-fluorobenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Pharmaceutical Development
2-Ethyl-N-(4-fluorobenzyl)aniline serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features can be modified to enhance biological activity or selectivity against specific targets. For instance, it has been explored for its potential as a lead compound in drug discovery targeting diseases such as cancer and cardiovascular disorders.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. A study evaluated its effect on cell proliferation in cancer cell lines, showing a dose-dependent inhibition of growth, particularly against HeLa cells. The structure-activity relationship (SAR) analysis highlighted the importance of the fluorobenzyl group for enhancing potency against cancer cells.
Agrochemical Applications
The compound is also investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to interact with biological systems makes it suitable for developing compounds that can inhibit specific plant or pest enzymes.
Data Table: Biological Activity of Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer (HeLa) | 15.2 | |
| N-(3,4-Dichlorophenyl)-3-methylbenzamide | Herbicidal Activity | 20.5 | |
| 4-Fluoro-N-(3-fluorobenzyl)-2-methylaniline | Antimicrobial | 12.8 |
Material Science
In material science, this compound is utilized in the synthesis of specialty polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Synthesis
A recent study demonstrated the use of this aniline derivative in synthesizing polyurethanes with improved resistance to UV radiation and chemical degradation. The resulting materials showed enhanced durability, making them suitable for outdoor applications.
Mechanism of Action
The mechanism of action of 2-Ethyl-N-(4-fluorobenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The ethyl group may also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and biological properties of 2-Ethyl-N-(4-fluorobenzyl)aniline are influenced by its substituents. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues and Substituent Effects
Electronic and Steric Effects
- Fluorine Position : Para-fluorine (as in this compound) provides strong electron-withdrawing effects, stabilizing the molecule via resonance. Meta- or ortho-fluorine (e.g., 2-Ethyl-N-(3-fluorobenzyl)aniline) reduces conjugation efficiency .
- Ethyl vs. Chloro/bromo substituents increase molecular weight and polarizability .
Biological Activity
2-Ethyl-N-(4-fluorobenzyl)aniline, with the chemical formula C15H16FN, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of aniline, characterized by the substitution of a hydrogen atom on the nitrogen with a 4-fluorobenzyl group and the addition of an ethyl group at the second carbon of the aniline ring. Understanding its biological activity is crucial for its applications in medicinal chemistry and other fields.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorobenzyl group enhances its binding affinity to these targets, which can lead to various pharmacological effects. Additionally, the ethyl group may influence the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties | |
| Anticancer | Investigated for anticancer effects | |
| Enzyme Inhibition | Inhibits specific enzyme activities |
Case Study: Antimicrobial Activity
In a study conducted by researchers exploring various aniline derivatives, this compound was tested against several bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Case Study: Anticancer Potential
Another research effort focused on evaluating the cytotoxic effects of this compound on cancer cell lines. The findings indicated that the compound induced apoptosis in specific types of cancer cells, highlighting its potential as a therapeutic agent in oncology. Further optimization and structural modifications were recommended to enhance its efficacy and selectivity against cancer cells .
Comparative Analysis
To understand the uniqueness of this compound in comparison to similar compounds, a comparative analysis was performed with related anilines.
Table 2: Comparison with Related Compounds
| Compound | Structural Features | Notable Activities |
|---|---|---|
| This compound | Ethyl and fluorobenzyl substitutions | Antimicrobial, anticancer |
| 4-Ethyl-N-(2-fluorobenzyl)aniline | Different fluorobenzyl position | Limited biological activity |
| 2-Methyl-N-(4-fluorobenzyl)aniline | Methyl instead of ethyl | Anticancer potential |
This comparison indicates that the specific positioning of substituents in this compound contributes to its distinct biological profile.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Ethyl-N-(4-fluorobenzyl)aniline in academic settings?
- Methodological Answer : The compound can be synthesized via reductive N-alkylation of primary amines using carboxylic acids and borazane (BHNH) under mild conditions. For instance, N-(4-fluorobenzyl)aniline derivatives have been prepared by reacting primary amines with aldehydes in the presence of BHNH, achieving yields up to 55% under ambient temperatures . Key steps include substrate purification via column chromatography and characterization using H NMR.
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination. For related aniline derivatives, single-crystal X-ray diffraction has resolved bond angles, torsional conformations, and intermolecular interactions, such as hydrogen bonding between the fluorine substituent and adjacent aromatic protons . Complementary techniques like F NMR and high-resolution mass spectrometry (HRMS) validate purity and molecular weight alignment .
Q. What analytical techniques are critical for purity assessment?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) is commonly employed. Gas chromatography (GC) coupled with mass spectrometry (MS) is used for volatile byproduct analysis, while differential scanning calorimetry (DSC) determines thermal stability and melting points .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies indicate a shelf life ≥5 years under these conditions. Avoid exposure to moisture or oxidizing agents, as the ethyl and fluorobenzyl groups may undergo hydrolysis or oxidation .
Q. What are the key spectroscopic markers for identifying this compound?
- Methodological Answer : In H NMR, the ethyl group appears as a triplet (δ ~1.2 ppm, CH) and quartet (δ ~2.6 ppm, CH), while the fluorobenzyl moiety shows deshielded aromatic protons (δ ~7.2–7.5 ppm). C NMR confirms the fluorinated aromatic ring (C-F coupling at ~160 ppm) .
Advanced Research Questions
Q. How can catalytic systems be optimized for higher yield in reductive N-alkylation?
- Methodological Answer : Replace BHNH with transition metal catalysts (e.g., Pd/C or Ni-based systems) to enhance regioselectivity. For example, selective aromatic nucleophilic substitution in nitrosoanilines has been achieved using Ni catalysts, improving yields by 15–20% . Solvent optimization (e.g., switching from THF to DMF) can also reduce side reactions .
Q. What strategies resolve contradictions in spectral data for structurally similar byproducts?
- Methodological Answer : Use 2D NMR techniques (e.g., COSY, HSQC) to differentiate between regioisomers. For example, NOESY correlations can distinguish para- vs. ortho-substituted fluorobenzyl groups. Computational modeling (DFT) predicts F NMR shifts, aiding in peak assignment .
Q. How does the fluorobenzyl group influence reactivity under oxidative conditions?
- Methodological Answer : The electron-withdrawing fluorine substituent decreases electron density on the aromatic ring, reducing susceptibility to electrophilic attack. Controlled oxidation studies using m-CPBA or KMnO reveal preferential degradation of the ethyl group over the fluorobenzyl moiety .
Q. What computational approaches predict the environmental impact of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to estimate biodegradation pathways and aquatic toxicity. Parameters like the octanol-water partition coefficient (log P) and biodegradation half-life (t) can be modeled using software such as EPI Suite, aligning with OECD guidelines .
Q. How can microspectroscopic imaging advance surface adsorption studies of this compound?
- Methodological Answer : Atomic force microscopy (AFM) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) map adsorption dynamics on indoor surfaces (e.g., glass, polymers). These techniques reveal nanoscale interactions between the fluorobenzyl group and surface hydroxyls, critical for environmental fate studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
